1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride
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Overview
Description
1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride is a chemical compound with the molecular formula C9H19N3O.2HCl. It is a derivative of urea and piperidine, and it is often used in research settings due to its unique chemical properties. This compound is typically found in a powdered form and is known for its stability under normal storage conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride typically involves the reaction of piperidine with isopropyl isocyanate. The reaction proceeds as follows:
Step 1: Piperidine is reacted with isopropyl isocyanate in an organic solvent such as dichloromethane.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is then precipitated by adding a non-solvent such as diethyl ether.
Step 4: The precipitate is filtered and washed to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Piperidin-4-yl-3-methylurea: Similar structure but with a methyl group instead of an isopropyl group.
1-Piperidin-4-yl-3-ethylurea: Contains an ethyl group instead of an isopropyl group.
1-Piperidin-4-yl-3-butylurea: Features a butyl group in place of the isopropyl group.
Uniqueness
1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
1-piperidin-4-yl-3-propan-2-ylurea;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-7(2)11-9(13)12-8-3-5-10-6-4-8;;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLVMDIXFQTZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCNCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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